molecular formula C14H20N4O2 B8424548 7-(2-Pentanoyloxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine

7-(2-Pentanoyloxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8424548
M. Wt: 276.33 g/mol
InChI Key: MVZXKSHHLOGLKN-UHFFFAOYSA-N
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Description

7-(2-Pentanoyloxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C14H20N4O2 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

2-[(5-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl)amino]ethyl pentanoate

InChI

InChI=1S/C14H20N4O2/c1-3-4-5-13(19)20-7-6-15-11-8-10(2)17-12-9-16-18-14(11)12/h8-9H,3-7H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

MVZXKSHHLOGLKN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCNC1=C2C(=NC(=C1)C)C=NN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 7-(2-hydroxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine* (2.5 g) and valeryl chloride by the general method of Example 4. The product obtained was purified by column chromatography as described for Example 4 and then partitioned between ethyl acetate and water, the aqueous layer being brought to pH 9 with 10% sodium hydroxide. The ethyl acetate layer was separated and the aqueous layer extracted with ethyl acetate (×3). The combined organic layers were dried (anhydrous sodium sulphate) and evaporated to dryness to give a pale yellow gum which on trituration with ether and washing the resulting solid with ethyl acetate/ether gave the title compound as a pale yellow solid (1.48 g, 41%), m.p. 117°-119°.
Name
7-(2-hydroxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Yield
41%

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